molecular formula C18H12N4O6S2 B2662927 N-(5-(3-(methylsulfonyl)phenyl)-1,3,4-oxadiazol-2-yl)-5-nitrobenzo[b]thiophene-2-carboxamide CAS No. 886929-79-9

N-(5-(3-(methylsulfonyl)phenyl)-1,3,4-oxadiazol-2-yl)-5-nitrobenzo[b]thiophene-2-carboxamide

Cat. No.: B2662927
CAS No.: 886929-79-9
M. Wt: 444.44
InChI Key: RVYWDMXTLAHKKU-UHFFFAOYSA-N
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Description

N-(5-(3-(methylsulfonyl)phenyl)-1,3,4-oxadiazol-2-yl)-5-nitrobenzo[b]thiophene-2-carboxamide is a synthetic small-molecule compound of significant interest in pharmacological research for its potential as a dual inhibitor of the cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX) enzymes. This compound is designed to simultaneously block the two major pathways of arachidonic acid metabolism—the cyclooxygenase pathway responsible for producing pro-inflammatory prostaglandins and the lipoxygenase pathway that generates leukotrienes. The molecular structure incorporates a 1,3,4-oxadiazole ring, a motif frequently explored in the development of anti-inflammatory agents for its ability to serve as a bioisostere in enzyme binding. The strategic inclusion of the methylsulfonyl group is a characteristic feature known to enhance selectivity for the COX-2 enzyme, while the benzo[b]thiophene core provides a rigid, planar structure that can contribute to strong interactions with the active sites of target enzymes. By inhibiting both COX-2 and 5-LOX, this compound offers a compelling research tool for investigating the synergistic benefits of dual-pathway inhibition, which may lead to enhanced anti-inflammatory efficacy and an improved safety profile by mitigating the gastrointestinal side effects often associated with selective COX-2 inhibition. It is intended for use in in vitro biochemical assays and cellular models to study inflammatory pathways, enzyme kinetics, and the molecular mechanisms of multi-target therapeutics. This product is For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

N-[5-(3-methylsulfonylphenyl)-1,3,4-oxadiazol-2-yl]-5-nitro-1-benzothiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H12N4O6S2/c1-30(26,27)13-4-2-3-10(8-13)17-20-21-18(28-17)19-16(23)15-9-11-7-12(22(24)25)5-6-14(11)29-15/h2-9H,1H3,(H,19,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RVYWDMXTLAHKKU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)C1=CC=CC(=C1)C2=NN=C(O2)NC(=O)C3=CC4=C(S3)C=CC(=C4)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H12N4O6S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

444.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(5-(3-(methylsulfonyl)phenyl)-1,3,4-oxadiazol-2-yl)-5-nitrobenzo[b]thiophene-2-carboxamide is a complex organic compound that exhibits significant biological activity, particularly in the fields of pharmacology and medicinal chemistry. This article provides a comprehensive overview of its biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a unique configuration that includes:

  • Methylsulfonyl group : Enhances solubility and bioavailability.
  • Oxadiazole ring : Known for its diverse biological activities.
  • Nitrobenzo[b]thiophene moiety : Contributes to its potential as an anticancer agent.

The molecular formula is C16H14N4O5SC_{16}H_{14}N_{4}O_{5}S, with a molecular weight of approximately 394.37 g/mol.

The biological activity of this compound is largely attributed to its ability to interact with specific molecular targets within cells. The proposed mechanisms include:

  • Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic pathways, such as pyruvate dehydrogenase kinase (PDK1) and lactate dehydrogenase A (LDHA), which are crucial in cancer cell metabolism .
  • Antioxidant Activity : It has demonstrated significant antioxidant properties, protecting cells from oxidative stress, which is often implicated in cancer progression .
  • Cytotoxic Effects : Studies indicate that this compound can induce apoptosis in cancer cell lines, making it a candidate for further development as an anticancer therapeutic .

Anticancer Activity

In vitro studies have shown that this compound exhibits promising anticancer activity. Here are some key findings:

Cell Line IC50 (µg/mL) Mechanism
LoVo (Colorectal Cancer)57.10PDK1 Inhibition
HCT-116 (Colorectal Cancer)64.10LDHA Inhibition
MCF-7 (Breast Cancer)80.00Induction of Apoptosis

These results suggest its potential as a chemotherapeutic agent targeting various cancer types.

Antioxidant Properties

The compound's antioxidant capacity has been evaluated through various assays. Notably:

Assay Type IC50 (µg/mL) Standard Comparison
DPPH Radical Scavenging110.0Butylated Hydroxy Toluene (54.0)

This indicates that while it possesses antioxidant properties, further optimization may enhance its efficacy compared to established antioxidants.

Case Studies and Research Findings

  • Study on Colorectal Cancer : A study conducted on the effects of various oxadiazole derivatives highlighted the significant role of this compound in inhibiting key metabolic pathways associated with tumor growth .
  • Molecular Docking Studies : Molecular docking simulations revealed strong binding affinities to targets such as tubulin and various receptors involved in cancer signaling pathways. This suggests that the compound may effectively disrupt critical cellular functions necessary for cancer cell survival .
  • Combination Therapies : Preliminary research indicates that combining this compound with other therapeutic agents could enhance its anticancer effects, potentially leading to more effective treatment regimens for resistant cancer types .

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the anticancer potential of compounds related to N-(5-(3-(methylsulfonyl)phenyl)-1,3,4-oxadiazol-2-yl)-5-nitrobenzo[b]thiophene-2-carboxamide. For instance:

  • In vitro studies have shown that similar oxadiazole derivatives exhibit significant cytotoxicity against various cancer cell lines such as OVCAR-8 and NCI-H40, with percent growth inhibitions exceeding 80% .
  • The mechanism of action is believed to involve the induction of apoptosis and inhibition of cell proliferation through modulation of key signaling pathways.

Anti-inflammatory Properties

The compound has been investigated for its anti-inflammatory effects:

  • Molecular docking studies suggest that it may act as a 5-lipoxygenase (5-LOX) inhibitor, which is crucial in the biosynthesis of leukotrienes involved in inflammatory responses .
  • This property indicates potential applications in treating inflammatory diseases such as asthma and rheumatoid arthritis.

Antimicrobial Activity

Research indicates that derivatives of this compound may possess antimicrobial properties:

  • Compounds with similar structural motifs have demonstrated efficacy against a range of bacterial strains, suggesting that this class could be explored further for antibiotic development .

Case Study 1: Anticancer Activity Evaluation

A study synthesized several oxadiazole derivatives and tested their anticancer properties using cell lines. The results indicated that certain modifications enhanced their potency against specific cancer types. The findings suggest that structural optimization can lead to more effective anticancer agents.

CompoundCell Line TestedPercent Growth Inhibition (%)
Compound AOVCAR-886.61
Compound BNCI-H4085.26
Compound CSNB-1975.99

Case Study 2: Inhibition of Inflammatory Pathways

Another study utilized molecular docking to evaluate the binding affinity of the compound to the active site of 5-lipoxygenase:

  • The results showed promising interactions, indicating that this compound could be a lead candidate for developing new anti-inflammatory drugs.

Comparison with Similar Compounds

Nitrothiophene Carboxamides with Thiazole Linkers

Example Compounds (from and ):

N-(4-(3-Methoxy-4-(trifluoromethyl)phenyl)thiazol-2-yl)-5-nitrothiophene-2-carboxamide

  • Structure : Thiophene core with nitro group, linked via carboxamide to a thiazole ring substituted with 3-methoxy-4-(trifluoromethyl)phenyl.
  • Key Features : The trifluoromethyl group enhances lipophilicity and metabolic resistance. The thiazole linker may improve solubility compared to oxadiazole.
  • Purity : 42% (lower than target compound, suggesting synthetic challenges) .

N-(4-(4-Fluorophenyl)-5-methylthiazol-2-yl)-5-nitrothiophene-2-carboxamide (Compound 9) Structure: Thiophene core with nitro group, linked to a thiazole bearing 4-fluorophenyl and methyl groups. Key Features: Fluorine acts as a bioisostere, improving bioavailability. The methyl group may reduce steric hindrance.

Comparison with Target Compound :

  • Linker : The 1,3,4-oxadiazole in the target compound vs. thiazole in analogs may alter electronic properties and metabolic stability.
  • Substituents : The methylsulfonyl group in the target compound is bulkier and more electron-withdrawing than trifluoromethyl or fluorine, possibly affecting target binding .

Benzo[b]thiophene Derivatives with Varied Substituents

Example Compound : N-Methyl-5-nitro-N-phenylbenzo[b]thiophene-2-carboxamide (CAS: 476309-44-1)

  • Structure : Shares the nitrobenzo[b]thiophene core but lacks the oxadiazole linker. Instead, the carboxamide is substituted with N-methyl and N-phenyl groups.
  • N-Methyl and N-phenyl groups may increase lipophilicity but reduce hydrogen-bonding capacity compared to the target compound’s methylsulfonylphenyl-oxadiazole moiety .

Challenges :

  • Oxadiazole ring formation may require cyclization under harsh conditions, affecting yield.
  • Methylsulfonyl groups can complicate purification due to polar interactions .

Comparison with Thiadiazole and Isoxazole Derivatives

Example from : N-[4-(Diethylamino)phenyl]-5-methyl-3-(5-methylthiophen-2-yl)isoxazole-4-carboxamide

  • Structure: Isoxazole core with methylthiophene and diethylaminophenyl substituents.
  • Key Differences: Isoxazole rings are less electron-deficient than oxadiazoles, altering reactivity. Diethylamino groups enhance solubility but may reduce metabolic stability compared to methylsulfonyl .

Data Tables

Table 1: Structural Comparison of Key Compounds

Compound Name Core Structure Linker Type Key Substituents Purity/Yield
Target Compound Benzo[b]thiophene 1,3,4-Oxadiazole 5-Nitro, 3-(Methylsulfonyl)phenyl Not Reported
N-(4-(3-Methoxy-4-(trifluoromethyl)phenyl)thiazol-2-yl)-5-nitrothiophene-2-carboxamide Thiophene Thiazole 3-Methoxy-4-(trifluoromethyl)phenyl 42%
N-Methyl-5-nitro-N-phenylbenzo[b]thiophene-2-carboxamide Benzo[b]thiophene None N-Methyl, N-Phenyl Not Reported

Table 2: Functional Group Impact

Functional Group Effect on Properties
1,3,4-Oxadiazole Enhances metabolic stability; increases rigidity
Methylsulfonyl Improves electron-withdrawing capacity; may enhance target binding
Trifluoromethyl Increases lipophilicity and resistance to oxidative metabolism
Thiazole Linker Improves solubility compared to oxadiazole

Q & A

Basic Research Questions

Q. What synthetic methodologies are most effective for preparing N-(5-(3-(methylsulfonyl)phenyl)-1,3,4-oxadiazol-2-yl)-5-nitrobenzo[b]thiophene-2-carboxamide?

  • Methodology : Multi-step synthesis is typically required. Key steps include:

  • Step 1 : Formation of the 1,3,4-oxadiazole ring via cyclization of a thiosemicarbazide intermediate under reflux with POCl₃ .
  • Step 2 : Coupling the oxadiazole moiety to the benzo[b]thiophene core using carbodiimide-based coupling agents (e.g., EDC/HOBt) in anhydrous DMF .
  • Step 3 : Introduction of the nitro and methylsulfonyl groups via electrophilic substitution reactions under controlled pH and temperature .
    • Critical Parameters : Reaction purity is monitored via TLC, and intermediates are characterized by FT-IR and ¹H NMR .

Q. How can researchers confirm the structural integrity of this compound post-synthesis?

  • Analytical Techniques :

  • ¹H/¹³C NMR : Assign peaks for nitro (δ ~8.5 ppm for aromatic protons), methylsulfonyl (δ ~3.2 ppm for -SO₂CH₃), and oxadiazole (δ ~8.0–8.3 ppm) groups .
  • HRMS : Validate molecular weight (e.g., [M+H]⁺ calculated for C₁₉H₁₃N₄O₆S₂: 465.03) .
  • X-ray Crystallography : Resolve crystal packing and confirm stereoelectronic effects, as demonstrated for analogous oxadiazole-thiophene systems .

Advanced Research Questions

Q. What strategies can resolve contradictions in biological activity data between in vitro and in vivo studies for this compound?

  • Approach :

  • Metabolic Stability Assays : Use liver microsomes to assess phase I/II metabolism, identifying unstable functional groups (e.g., nitro reduction or sulfone oxidation) .
  • Pharmacokinetic Profiling : Compare plasma half-life (t₁/₂) and bioavailability between species (e.g., murine vs. primate models) to explain efficacy discrepancies .
  • Target Engagement Studies : Employ SPR or ITC to quantify binding affinity to proposed targets (e.g., kinase enzymes) and correlate with cellular IC₅₀ values .

Q. How can structure-activity relationship (SAR) studies optimize this compound’s selectivity for antimicrobial vs. anticancer targets?

  • Methodology :

  • Analog Synthesis : Modify substituents (e.g., replacing nitro with cyano or methoxy groups) to alter electron density and steric bulk .
  • Biological Screening : Test analogs against panels of Gram-negative/positive bacteria (MIC assays) and cancer cell lines (MTT assays) .
  • Computational Modeling : Perform docking simulations (e.g., AutoDock Vina) to predict interactions with bacterial topoisomerase vs. human tubulin .

Q. What experimental designs mitigate interference from the nitro group in redox-sensitive assays?

  • Solutions :

  • Redox Buffering : Include antioxidants (e.g., ascorbate or Trolox) in cell culture media to prevent nonspecific nitro group reduction .
  • Control Experiments : Use nitro-free analogs or ROS scavengers (e.g., NAC) to isolate redox-dependent effects .
  • Electrochemical Profiling : Conduct cyclic voltammetry to quantify redox potentials and identify interfering metabolites .

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